molecular formula C18H21F3N6O B2714803 4-(4-{4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine CAS No. 2415487-76-0

4-(4-{4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine

Cat. No.: B2714803
CAS No.: 2415487-76-0
M. Wt: 394.402
InChI Key: SNEGUOHHQHHXRS-UHFFFAOYSA-N
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Description

4-(4-{4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine ring, a pyrimidine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Trifluoromethylpyridine Intermediate:

    Piperazine Ring Formation: The pyridine intermediate is then reacted with piperazine under conditions that promote ring formation, such as heating in the presence of a base.

    Pyrimidine Ring Formation: The piperazine intermediate is further reacted with a pyrimidine precursor, typically under acidic or basic conditions to facilitate the ring closure.

    Morpholine Ring Formation: Finally, the compound is reacted with morpholine to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(4-{4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

4-(4-{4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-{4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the piperazine, pyrimidine, and morpholine rings contribute to its overall stability and bioactivity.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(Trifluoromethyl)pyridin-4-yl]piperazine: Similar structure but lacks the pyrimidine and morpholine rings.

    Methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate: Contains a similar trifluoromethylpyridine moiety but with different substituents.

Uniqueness

4-(4-{4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine is unique due to its combination of multiple heterocyclic rings and the presence of a trifluoromethyl group, which can significantly influence its chemical and biological properties.

Properties

IUPAC Name

4-[4-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N6O/c19-18(20,21)14-2-1-3-15(23-14)25-6-8-26(9-7-25)16-4-5-22-17(24-16)27-10-12-28-13-11-27/h1-5H,6-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNEGUOHHQHHXRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C4=CC=CC(=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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